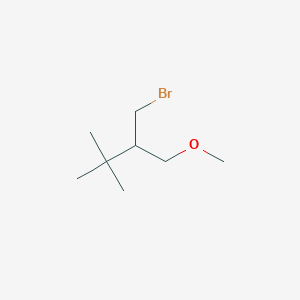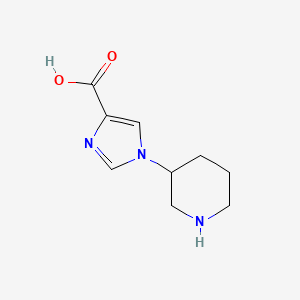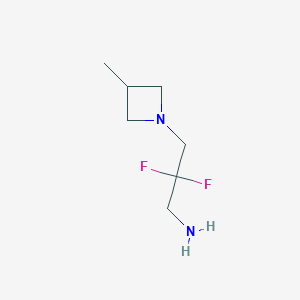
N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-N-methylbutan-1-aminiumdiphenylphosphinate is a quaternary ammonium compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminiumdiphenylphosphinate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-aminium with diphenylphosphinic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include dichloromethane and acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N-Dibutyl-N-methylbutan-1-aminiumdiphenylphosphinate involves large-scale synthesis using automated reactors. The process is optimized for high efficiency and minimal waste. The reaction conditions are carefully monitored, and the product is purified using techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminiumdiphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
N,N-Dibutyl-N-methylbutan-1-aminiumdiphenylphosphinate has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between different phases.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as an antistatic agent in coatings and polymers due to its ionic nature.
作用機序
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiumdiphenylphosphinate involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group interacts with negatively charged sites on target molecules, while the diphenylphosphinate group can participate in various chemical reactions. These interactions can disrupt cellular processes in microorganisms, making it effective as an antimicrobial agent.
類似化合物との比較
Similar Compounds
N,N-Dibutyl-N-methylbutan-1-aminium bromide: A similar quaternary ammonium compound with bromide as the counterion.
N,N-Dimethylbutylamine: A tertiary amine with a simpler structure.
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminiumdiphenylphosphinate is unique due to its combination of a quaternary ammonium group and a diphenylphosphinate group
特性
分子式 |
C25H40NO2P |
|---|---|
分子量 |
417.6 g/mol |
IUPAC名 |
diphenylphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C12H11O2P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h5-13H2,1-4H3;1-10H,(H,13,14)/q+1;/p-1 |
InChIキー |
VNKMODCUVWDUTB-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](C)(CCCC)CCCC.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13155357.png)





